2-Butene, 1-methoxy-, (2E)-

Übersicht

Beschreibung

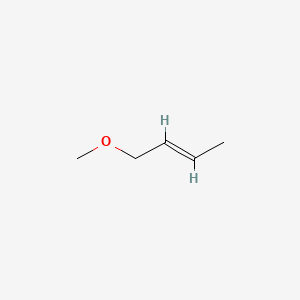

2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C5H10O. It is an alkene with a methoxy group attached to the second carbon of the butene chain. This compound is characterized by its E-configuration, meaning the higher priority substituents on each carbon of the double bond are on opposite sides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-2-methoxy-2-butene can be synthesized through various methods. One common approach involves the elimination reaction of 2-methoxy-2-butanol. This reaction typically uses a strong acid, such as sulfuric acid, to facilitate the elimination of water, resulting in the formation of the desired alkene .

Industrial Production Methods

In an industrial setting, the production of (E)-2-methoxy-2-butene often involves the catalytic dehydration of 2-methoxy-2-butanol. This process can be carried out in the presence of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-methoxy-2-butene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, are commonly used for epoxidation reactions.

Major Products Formed

Epoxidation: The major product is an oxacyclopropane ring (epoxide).

Hydrogenation: The major product is 2-methoxybutane.

Wissenschaftliche Forschungsanwendungen

(E)-2-methoxy-2-butene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and diols.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (E)-2-methoxy-2-butene in chemical reactions involves the interaction of its double bond and methoxy group with various reagents. For example, in epoxidation reactions, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, forming a four-part, circular transition state that results in the formation of an oxacyclopropane ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-2-methoxy-2-butene: The Z-isomer of 2-methoxy-2-butene, where the higher priority substituents are on the same side of the double bond.

2-methoxy-1-butene: An isomer with the methoxy group attached to the first carbon of the butene chain.

Uniqueness

(E)-2-methoxy-2-butene is unique due to its E-configuration, which affects its reactivity and the types of products formed in chemical reactions. This configuration can influence the stereochemistry of the resulting products, making it a valuable compound in stereoselective synthesis .

Biologische Aktivität

2-Butene, 1-methoxy-, (2E)-, also known as methoxybutene, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound is characterized by a methoxy group attached to the first carbon of the butene chain, which influences its reactivity and biological properties. The E configuration indicates that the substituents on either side of the double bond are on opposite sides, a factor that can affect its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 62 °C |

| Density | 0.810 g/cm³ |

| Solubility | Soluble in organic solvents |

| Flash Point | 12 °C |

Research indicates that 2-Butene, 1-methoxy-, (2E)- exhibits various biological activities primarily through its interactions with cellular membranes and proteins. The presence of the methoxy group enhances lipophilicity, allowing for better membrane penetration and potential modulation of membrane fluidity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of methoxy-substituted alkenes. For instance:

- Study A : A study published in the Journal of Applied Microbiology found that methoxybutenes exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Study B : Another investigation reported that at concentrations as low as 100 µg/mL, (E)-2-butene-1-methoxy showed a reduction in bacterial growth by over 50% .

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines:

- Case Study 1 : In vitro studies on human breast cancer cells (MCF-7) indicated that exposure to (E)-2-butene-1-methoxy resulted in a dose-dependent decrease in cell viability, with IC50 values around 75 µM .

- Case Study 2 : Research involving lung cancer cells showed similar results, suggesting potential applications in cancer therapy .

Antioxidant Activity

The antioxidant properties of methoxybutenes have also been explored. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models:

Eigenschaften

IUPAC Name |

(E)-1-methoxybut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZMLRJLRSDNW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.